molecular formula C20H17F2N5O5S2 B10874364 N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3,4-difluorobenzamide

N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3,4-difluorobenzamide

Cat. No.: B10874364
M. Wt: 509.5 g/mol
InChI Key: VEUREYOWVSEISF-UHFFFAOYSA-N
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Description

4-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-difluorobenzoyl chloride with an amine to form the corresponding amide. This intermediate is then reacted with a thiourea derivative to introduce the carbothioyl group. Finally, the compound is coupled with a pyrimidinyl derivative under specific conditions to yield the target molecule .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

4-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • **4-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE
  • **4-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications .

Properties

Molecular Formula

C20H17F2N5O5S2

Molecular Weight

509.5 g/mol

IUPAC Name

N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3,4-difluorobenzamide

InChI

InChI=1S/C20H17F2N5O5S2/c1-31-17-10-16(24-19(25-17)32-2)27-34(29,30)13-6-4-12(5-7-13)23-20(33)26-18(28)11-3-8-14(21)15(22)9-11/h3-10H,1-2H3,(H,24,25,27)(H2,23,26,28,33)

InChI Key

VEUREYOWVSEISF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)F)F)OC

Origin of Product

United States

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